

Comprehensive Technical Guide: Lanatoside C as a Cardiac Glycoside with Emerging Anticancer Applications

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Compound Focus: Lanatoside C

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Introduction and Chemical Profile

Lanatoside C is a naturally occurring cardiac glycoside first isolated from the plant *Digitalis lanata* (foxglove) that has been historically used for the treatment of **cardiac arrhythmias and heart failure**. Like other cardiac glycosides, **Lanatoside C** possesses a characteristic chemical structure consisting of a **steroidal aglycone core** linked to a **sugar moiety** at the C-3 β position and a **five-membered unsaturated lactone ring** at the C-17 β position. This structural configuration forms the characteristic "U"-shaped pharmacophore essential for its interaction with Na⁺/K⁺-ATPase (NKA), the primary molecular target of cardiac glycosides [1]. The compound is classified as a **cardenolide-type cardiac glycoside**, distinguished from bufadienolides by its five-membered lactone ring rather than a six-membered ring [1].

The structural complexity of **Lanatoside C** includes three digitoxose sugar units and one glucose unit, with an acetyl group attached to the third digitoxose, contributing to its **specific pharmacokinetic properties** including solubility, membrane permeability, and overall bioavailability [2]. This acetyl group can be hydrolyzed in the gastrointestinal tract, leading to the formation of active metabolites including digoxin and desgluco-**Lanatoside C** [3]. The intact structure allows **Lanatoside C** to interact not only with its primary target, Na⁺/K⁺-ATPase, but also with various signaling proteins, explaining its diverse pharmacological activities beyond cardiotonic effects [4].

Table 1: Structural Features of **Lanatoside C** and Their Functional Roles

Structural Component	Chemical Characteristics	Functional Significance
Steroidal Aglycone	5 β ,14 β -androstane-3 β ,14-diol core	Forms "U"-shaped pharmacophore; essential for NKA binding
Lactone Ring	Five-membered α,β -unsaturated γ -lactone at C17	Determines compound class (cardenolide); critical for potency
Sugar Moieties	Three digitoxose units + one glucose unit	Modulates solubility, bioavailability, and target affinity
Acetyl Group	Attached to third digitoxose	Influences metabolic processing; removed during digestion

Anticancer Efficacy and Cytotoxicity Profiles

Recent investigations have revealed that **Lanatoside C** exhibits **potent cytotoxic effects** against various cancer types while demonstrating **selective toxicity** toward malignant cells compared to normal cells. This selective cytotoxicity positions **Lanatoside C** as a promising candidate for **cancer drug repurposing**. The compound has demonstrated efficacy against a broad spectrum of cancer cell lines, with varying sensitivity observed across different cancer types [4] [5] [6].

In hepatocellular carcinoma (HCC) models, **Lanatoside C** significantly **inhibited cancer cell growth** and dramatically decreased tumor volume in xenograft models, while delaying tumor progression without causing obvious body weight loss in treated animals [7] [8]. Similar antiproliferative effects were observed in gastric cancer cells, where **Lanatoside C** treatment resulted in **dose-dependent growth inhibition** across multiple gastric cancer cell lines, with MKN-45 cells showing particular sensitivity [5]. The compound also demonstrated robust activity against cholangiocarcinoma cells, where it was selected as the most potent among five tested cardiac glycosides in decelerating proliferation and inducing apoptosis [6].

Table 2: Anticancer Efficacy of **Lanatoside C** Across Various Cancer Types

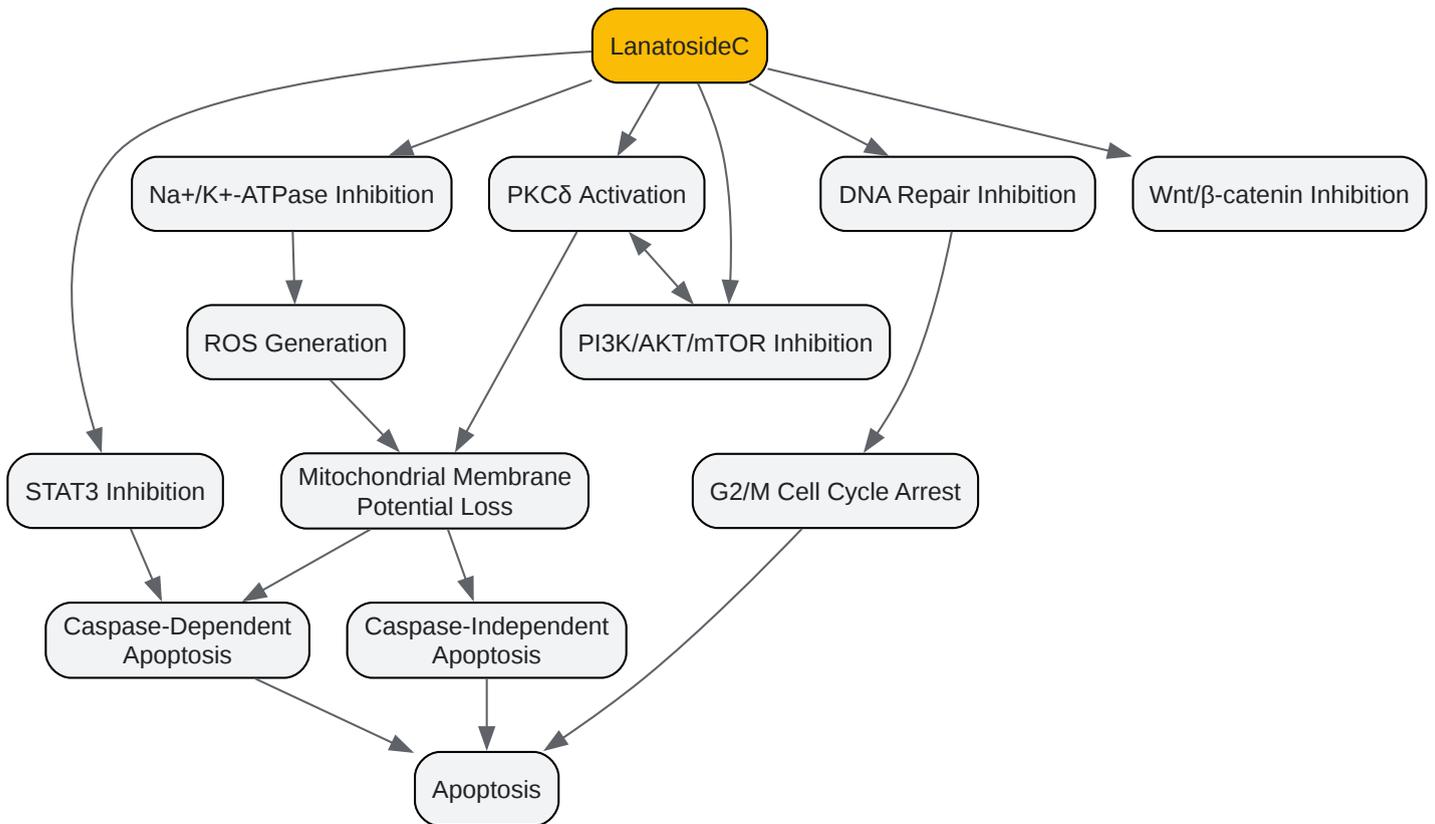
Cancer Type	Cell Lines Tested	Reported Efficacy	Proposed Primary Mechanisms
Hepatocellular Carcinoma	Hep3B, HA22T, HepG2	GI ₅₀ : ~0.5-1.0 µM; Significant tumor reduction in vivo [7] [4] [8]	PKCδ activation; AKT/mTOR inhibition; Mitochondrial apoptosis
Gastric Cancer	MKN-45, SGC-7901	Strong growth inhibition at 50-500 nM; G2/M cell cycle arrest [5]	Wnt/β-catenin/c-Myc suppression; USP28 targeting
Cholangiocarcinoma	HuCCT-1, TFK-1	Time-dependent growth inhibition; Apoptosis induction [6]	STAT3 inhibition; ROS generation; MMP loss
Breast Cancer	MCF-7	Dose-dependent cytotoxicity [4]	G2/M arrest; MAPK/PI3K pathway modulation
Lung Cancer	A549	Dose-dependent cytotoxicity [4]	DNA damage response; MAPK pathway inhibition

The **differential sensitivity** observed across various cancer types suggests tissue-specific mechanisms of action or variations in molecular target expression. Importantly, **Lanatoside C** demonstrated minimal toxicity toward normal peripheral blood mononuclear cells (PBMCs) across a wide concentration range (0.01–500 µM), indicating a **favorable therapeutic window** for further development [4].

Molecular Mechanisms of Action

Primary Signaling Pathways

Lanatoside C exerts its anticancer effects through **multiple interconnected signaling pathways**, affecting fundamental cellular processes including proliferation, apoptosis, and DNA damage response. The compound's mechanisms extend beyond its classical role as a Na⁺/K⁺-ATPase inhibitor, involving complex modulation of key oncogenic pathways:



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Lanatoside C's multifaceted mechanism involves simultaneous modulation of proliferation signals and activation of multiple cell death pathways, making it particularly effective against resistant cancer types. The activation of PKC δ represents a key mechanism in hepatocellular carcinoma, where **Lanatoside C** triggers **Thr505 phosphorylation** and subsequent membrane translocation of PKC δ , initiating a pro-apoptotic signaling cascade [7] [8]. Concurrently, the compound negatively regulates the **AKT/mTOR pathway** through PKC δ activation, suppressing crucial survival signals in cancer cells [8].

In gastric cancer models, **Lanatoside C** demonstrates significant activity against the **Wnt/ β -catenin/c-Myc axis**, a pathway frequently dysregulated in gastrointestinal malignancies. Treatment with **Lanatoside C** reduces nuclear β -catenin accumulation and downregulates the oncoprotein c-Myc, potentially through

interference with the deubiquitinating enzyme USP28, which stabilizes c-Myc [5]. This pathway modulation results in **cell cycle arrest** at the G2/M phase and subsequent apoptosis induction.

For cholangiocarcinoma, the primary mechanism involves **STAT3 pathway inhibition**, with **Lanatoside C** treatment reducing phospho-STAT3 levels and altering the balance of Bcl-2 family proteins toward pro-apoptotic signaling [6]. This effect is complemented by **reactive oxygen species (ROS) generation** and loss of mitochondrial membrane potential, initiating intrinsic apoptosis through caspase-3 activation [6].

DNA Damage Response and Cell Cycle Effects

Lanatoside C significantly impacts **genomic integrity** and cell cycle progression through multiple mechanisms. The compound has been shown to induce DNA damage while concurrently **inhibiting DNA repair processes**, creating a lethal combination for cancer cells. Specifically, **Lanatoside C** impairs the recruitment of 53BP1 (p53 binding protein 1) to DNA damage sites, thereby compromising the **cellular repair capacity** for double-strand breaks [9]. This dual action of causing DNA damage while inhibiting repair mechanisms enhances the cytotoxicity of **Lanatoside C**, particularly in combination with other DNA-damaging agents.

The effect on cell cycle regulation is another prominent aspect of **Lanatoside C**'s anticancer activity. Treatment with **Lanatoside C** induces **G2/M phase arrest** in multiple cancer cell types, including breast, lung, and liver cancer cells [4]. This cell cycle blockade occurs through modulation of MAPK, Wnt, and PAM signaling pathways, preventing proper cell cycle progression and ultimately leading to **apoptotic cell death**. The G2/M arrest provides additional time for damaged DNA to be repaired; however, when combined with **Lanatoside C**'s inhibition of DNA repair pathways, this often results in the initiation of apoptosis rather than successful repair and cell survival.

Experimental Protocols and Methodologies

Cytotoxicity and Proliferation Assays

Standardized protocols for evaluating **Lanatoside C**'s anticancer activity employ well-established **in vitro cytotoxicity assays**:

- **MTT Assay Protocol:** Cells are seeded in 96-well plates (3,500 cells/well) and allowed to attach overnight. **Lanatoside C** is applied in a dilution series (typically 0.01-500 μM) for 24-48 hours. Following treatment, 0.5 mg/mL MTT solution is added and incubated for 2-4 hours. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm with baseline correction at 630 nm [4].
- **SRB Assay Protocol:** After **Lanatoside C** treatment, cells are fixed with 10% trichloroacetic acid (TCA) and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 15 minutes. Plates are repeatedly washed with 1% acetic acid, and the bound dye is dissolved in 10 mM tris base solution for measurement at 510 nm [8].
- **Data Analysis:** Dose-response curves are generated to calculate **IC₅₀ values** (concentration causing 50% growth inhibition) and **GI₅₀ values** (concentration causing 50% growth inhibition relative to untreated controls). These values allow quantitative comparison of **Lanatoside C**'s potency across different cancer cell lines.

Apoptosis Detection Methods

Multiple complementary approaches are employed to quantify and characterize **Lanatoside C**-induced apoptosis:

- **Flow Cytometry with Annexin V/PI Staining:** Cells are treated with **Lanatoside C** for specified durations, then trypsinized and stained with FITC-conjugated Annexin V and propidium iodide (PI) using commercial apoptosis detection kits. Analysis by flow cytometry distinguishes **early apoptotic** (Annexin V+/PI-), **late apoptotic** (Annexin V+/PI+), and **necrotic** (Annexin V-/PI+) populations [6].
- **TUNEL Assay:** Following **Lanatoside C** treatment, cells fixed on chamber slides are incubated with terminal deoxynucleotidyl transferase (TdT) enzyme and labeled nucleotides to detect DNA fragmentation. The **DNA strand breaks** are visualized by fluorescence microscopy, providing morphological evidence of apoptosis [8].
- **Mitochondrial Membrane Potential Measurement:** Cells incubated with **Lanatoside C** are stained with rhodamine 123 or JC-1 dyes, which accumulate in active mitochondria based on membrane potential. The **fluorescence intensity** is quantified by flow cytometry or fluorescence microscopy, with

decreased signal indicating loss of mitochondrial membrane potential, an early event in intrinsic apoptosis [7] [6].

- **Western Blot Analysis of Apoptotic Markers:** Cell lysates from **Lanatoside C**-treated samples are analyzed for cleavage of caspases (caspase-3, -8, -9), PARP, and alterations in Bcl-2 family proteins (Bax, Bcl-2, Bcl-xl) to confirm activation of apoptotic pathways at the molecular level [4] [6].

Cell Cycle Analysis Protocol

Comprehensive cell cycle analysis following **Lanatoside C** treatment involves:

- **Cell Processing:** After treatment with **Lanatoside C**, cells are trypsinized, fixed in 70% cold ethanol, and stored at -20°C for at least 24 hours. Fixed cells are then washed with PBS and treated with DNA extraction buffer (0.2 M Na₂HPO₄ and 0.1 M citric acid buffer) for 15 minutes [8].
- **Staining and Analysis:** Cells are stained with propidium iodide solution (1% Triton X-100, 100 µg/mL RNase, and 80 µg/mL propidium iodide in PBS) in the dark for 30 minutes. DNA content is analyzed by flow cytometry, and cell cycle distribution is determined using appropriate software (e.g., ModFit or FlowJo) to quantify the **percentage of cells** in G0/G1, S, and G2/M phases [4] [8].

In Vivo Xenograft Models

The anticancer efficacy of **Lanatoside C** has been validated in multiple animal models:

- **Hepatocellular Carcinoma Model:** Hep3B cells (10⁶ cells/mouse) are subcutaneously injected into severe combined immunodeficient (SCID) mice. When tumors reach approximately 100 mm³, mice are randomized into treatment groups receiving **Lanatoside C (2.5 mg/kg)** in 50% Cremophor EL and 50% DMSO, while control groups receive vehicle alone [8].
- **Cholangiocarcinoma Model:** Human cholangiocarcinoma cells (HuCCT-1 or TFK-1) are implanted subcutaneously in nude mice. **Lanatoside C** treatment is initiated when tumors become palpable, with **dosing regimens** typically involving intraperitoneal administration 3-5 times per week [6].

- **Assessment Parameters:** Tumor dimensions are measured regularly with calipers, and volume is calculated using the formula: $LW^2/2$ (L=length, W=width). Animal body weight is monitored as an indicator of systemic toxicity. At study termination, tumors are excised for **immunohistochemical analysis** of proliferation markers (Ki-67), apoptotic markers (cleaved caspase-3), and pathway-specific proteins (p-STAT3, β -catenin) [8] [6].

Pharmacological Properties and Toxicity

Lanatoside C exhibits **complex pharmacokinetic behavior** with both favorable absorption and significant metabolism. After oral administration in humans, approximately 10-30% of the label is absorbed in the duodenum and upper jejunum, with additional uptake occurring in more distal intestinal segments, resulting in **total absorption of 40-65%** of the administered dose [3]. The compound undergoes significant biotransformation in the gastrointestinal tract, where acid hydrolysis converts a minor portion to metabolites including digoxigenin and digoxigenin-monodigitoxoside [3].

The **major labeled compounds** detected in urine and bile following oral administration of **Lanatoside C** are digoxin and desgluco-**Lanatoside C**, indicating extensive first-pass metabolism [3]. When incubated with fecal matter, **Lanatoside C** is rapidly converted to desgluco-**Lanatoside C** and digoxin, suggesting significant involvement of gut microbiota in its metabolism [3]. In contrast, intravenous administration results primarily in **excretion of unchanged compound**, highlighting the importance of the gastrointestinal tract in **Lanatoside C** metabolism [3].

Like other cardiac glycosides, **Lanatoside C** has a **narrow therapeutic window**, requiring careful dose optimization for clinical application. However, in vivo studies have demonstrated that **Lanatoside C** can inhibit tumor growth in xenograft models **without obvious body weight loss** or signs of systemic toxicity at effective anticancer doses [7] [6]. This suggests the possibility of achieving therapeutic anticancer effects while avoiding the cardiotoxicity typically associated with cardiac glycosides.

Research Applications and Future Directions

The accumulating evidence for **Lanatoside C**'s anticancer efficacy across diverse tumor types supports its **repurposing potential** as an oncology therapeutic. Several promising research applications have emerged:

- **Combination Therapy: Lanatoside C** has demonstrated potential to **overcome chemoresistance** and enhance the efficacy of conventional DNA-damaging agents. Studies indicate that **Lanatoside C** sensitizes cancer cells to radiation by impairing DNA damage repair through suppression of 53BP1 recruitment to damage sites [9]. Similar sensitization effects have been observed with various chemotherapeutic agents, suggesting broad potential for combination regimens.
- **Structural Optimization:** Research on structure-activity relationships reveals that modifications to the sugar moiety of cardiac glycosides can significantly influence their **anticancer potency and selectivity**. Studies suggest that shortening the sugar chain may enhance cytotoxicity against cancer cells, potentially by improving membrane permeability and cellular bioavailability [9]. Such structure-based optimization approaches may yield **Lanatoside C** derivatives with improved therapeutic indices.
- **Targeted Delivery Systems:** To overcome the narrow therapeutic index of cardiac glycosides, novel delivery approaches including **nanocarrier-based systems** are being investigated. These advanced delivery systems aim to maximize anticancer efficacy while minimizing systemic exposure and potential cardiotoxicity [1].
- **Inflammatory Disease Applications:** Beyond oncology, network pharmacology analyses have identified potential applications for **Lanatoside C** in inflammatory conditions such as **ulcerative colitis**, with identified molecular targets including KDR, STAT3, ABCB1, CYP3A5, and CYP2B6 [10]. This expansion into immunomodulatory applications further broadens the therapeutic potential of this multifaceted compound.

Conclusion

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